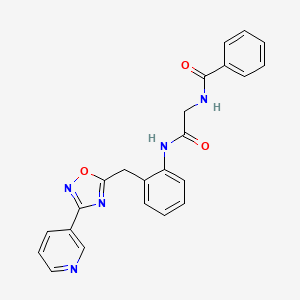

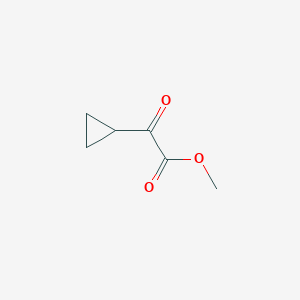

![molecular formula C7H12ClN3 B2647046 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride CAS No. 2225144-11-4](/img/structure/B2647046.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine hydrochloride, also known as THIP, is a chemical compound that belongs to the class of imidazopyridines. It has a molecular weight of 173.65 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2;1H . This indicates the presence of a chloride ion along with the organic molecule.Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine hydrochloride are not available, related compounds have been synthesized through condensation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.65 .Applications De Recherche Scientifique

Materials Science and Optoelectronics

The unique structural features of imidazo[1,5-a]pyridine derivatives make them promising candidates for materials science and optoelectronic applications. Researchers have explored their luminescent properties, which can be harnessed in light-emitting devices, organic light-emitting diodes (OLEDs), and photovoltaic cells. The conjugated system within the imidazo[1,5-a]pyridine ring contributes to their optical properties, making them valuable in designing efficient and tunable materials .

Anti-Cancer Drug Development

Imidazo[1,5-a]pyridine derivatives exhibit potential as anti-cancer agents. Researchers have investigated their cytotoxic effects on cancer cells, particularly in inhibiting tumor growth. These compounds may interfere with cellular processes, such as DNA replication or protein synthesis, leading to apoptosis (programmed cell death). Further studies are needed to optimize their efficacy and selectivity .

Confocal Microscopy and Imaging

Due to their fluorescence properties, imidazo[1,5-a]pyridine derivatives serve as excellent fluorescent probes for confocal microscopy and live-cell imaging. Their ability to selectively label specific cellular components allows researchers to visualize biological processes in real time. These compounds can be used to track cellular localization, protein interactions, and dynamic events within living cells .

Sensors and Detection Systems

Researchers have explored the use of imidazo[1,5-a]pyridine derivatives as sensing materials. Their fluorescence response to specific analytes (such as metal ions, pH changes, or biomolecules) enables the development of sensitive and selective sensors. These sensors find applications in environmental monitoring, medical diagnostics, and drug screening .

Organic Synthesis and Medicinal Chemistry

Imidazo[1,5-a]pyridine derivatives serve as valuable building blocks in organic synthesis. Their versatile reactivity allows for the construction of more complex molecules. Medicinal chemists can modify these scaffolds to create novel drug candidates with improved pharmacological properties. Researchers have explored their potential as kinase inhibitors, anti-inflammatory agents, and antiviral compounds .

Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a cancer treatment that involves the activation of photosensitizers by light. Imidazo[1,5-a]pyridine derivatives can act as photosensitizers, generating reactive oxygen species upon light exposure. These species cause localized damage to cancer cells, leading to their destruction. PDT is a minimally invasive approach with potential applications in oncology .

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications in the field of neuroscience due to its ability to interact with GABA receptors. Additionally, the synthesis and antibacterial activity of related compounds suggest potential avenues for future research .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-7-9-5-6-3-1-2-4-10(6)7;/h5H,1-4H2,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPLCJTXLFFQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CN=C2N)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride | |

CAS RN |

2225144-11-4 |

Source

|

| Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride](/img/structure/B2646963.png)

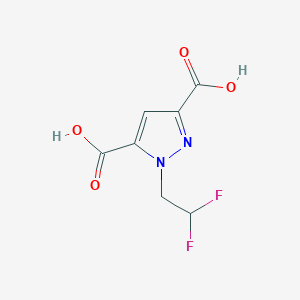

![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)

![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)

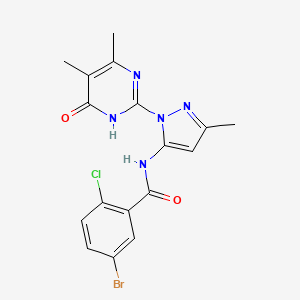

![2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2646974.png)

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646975.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

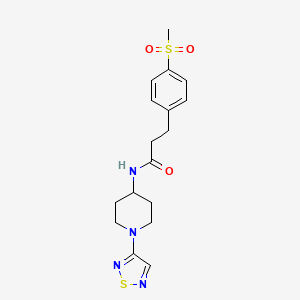

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)